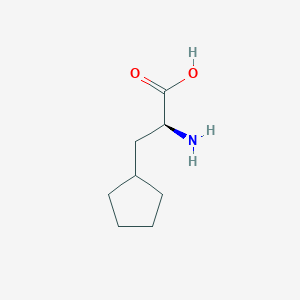

(S)-2-Amino-3-cyclopentylpropanoic acid

Beschreibung

(S)-2-Amino-3-cyclopentylpropanoic acid, also known by synonyms such as 3-Cyclopentyl-L-alanine, is an analogue of the proteinogenic amino acid alanine. nih.govmedchemexpress.com Non-proteinogenic amino acids are amino acids that are not among the standard 22 encoded by the universal genetic code. wikipedia.orgwikipedia.org These compounds can be intermediates in metabolic pathways, components of bacterial cell walls, or synthetically created molecules for pharmacological research. wikipedia.org (S)-2-Amino-3-cyclopentylpropanoic acid falls into the category of synthetically valuable amino acids, utilized primarily as a specialized building block in medicinal chemistry and peptide research.

The significance of (S)-2-Amino-3-cyclopentylpropanoic acid in research stems from its role as a non-natural building block. The incorporation of such non-proteinogenic amino acids into peptides or other molecules can lead to novel structures with tailored properties. nih.gov The cyclopentyl group, being a bulky and hydrophobic moiety, can influence the conformation and biological activity of peptides, making them more resistant to enzymatic degradation or enhancing their binding affinity to specific targets.

Researchers utilize non-proteinogenic amino acids like this one to create peptidomimetics, compounds that mimic the structure and function of natural peptides. Its structural characteristics make it a subject of interest for designing enzyme inhibitors and other pharmacologically active agents. nih.govbenchchem.com Both proteinogenic and non-proteinogenic amino acids are widely used in organic chemistry due to their useful bivalent chemical properties. nih.gov

The structure of (S)-2-Amino-3-cyclopentylpropanoic acid is defined by a central alpha-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a cyclopentylmethyl side chain (-CH2-C5H9). nih.gov This side chain distinguishes it from naturally occurring amino acids. The molecule is chiral due to the four different groups attached to the alpha-carbon. libretexts.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H15NO2 | nih.gov |

| Molecular Weight | 157.21 g/mol | nih.gov |

| IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid | nih.gov |

| CAS Number | 99295-82-6 | nih.gov |

| SMILES | C1CCC(C1)CC@@HO)N | nih.gov |

Stereochemistry plays a critical role in the function of biomolecules. In virtually all living organisms, the amino acids incorporated into proteins are of the L-configuration, which for most amino acids, corresponds to the (S)-absolute configuration under the Cahn-Ingold-Prelog priority rules. nih.govlibretexts.org An exception is L-cysteine, which has an (R)-configuration due to the higher priority of the sulfur atom in its side chain. libretexts.orgwikipedia.org

This homochirality is fundamental because the three-dimensional structure of proteins, which dictates their function, depends on the consistent stereochemistry of its constituent amino acids. quora.com The enzymes involved in protein synthesis and other metabolic pathways are highly stereospecific, meaning they can distinguish between enantiomers and will typically only interact with one. nih.gov The (S)-configuration of (S)-2-Amino-3-cyclopentylpropanoic acid allows it to be used as a mimic of natural L-amino acids in synthetic peptides, enabling researchers to probe biological systems with specifically designed molecules. The use of a single, defined stereoisomer is crucial for ensuring that the resulting molecule has a predictable three-dimensional shape and, consequently, a specific biological interaction. quora.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426467 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99295-82-6 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integration of S 2 Amino 3 Cyclopentylpropanoic Acid into Peptides and Proteins

Peptide Synthesis Applications

The incorporation of (S)-2-Amino-3-cyclopentylpropanoic acid into peptide chains is a key strategy for creating novel therapeutic and research peptides. researchgate.net Its presence can influence the peptide's conformation, stability, and biological activity.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into a desired sequence. sennchem.combachem.com The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, often referred to as a resin. sennchem.compeptide.com This methodology is particularly well-suited for the incorporation of non-proteinogenic amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid.

The general workflow of SPPS involves several key steps:

Resin Attachment: The C-terminal amino acid of the target peptide is first anchored to the solid support. sennchem.com

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. peptide.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected amino group of the preceding residue, forming a peptide bond. kennesaw.edu

Washing: Excess reagents and by-products are washed away after each deprotection and coupling step. sennchem.com

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed. sennchem.com

The use of non-proteinogenic amino acids, such as (S)-2-Amino-3-cyclopentylpropanoic acid, within the SPPS framework generally follows this standard procedure. However, the unique structure of the amino acid may sometimes necessitate optimization of coupling conditions to ensure efficient incorporation.

Table 1: Key Stages in Solid-Phase Peptide Synthesis (SPPS)

| Stage | Description | Key Reagents/Steps |

| Resin Functionalization | The solid support (resin) is prepared with a linker molecule to which the first amino acid will be attached. bachem.com | Polystyrene-based resins, Linkers (e.g., Wang, Rink amide) |

| Amino Acid Protection | The α-amino group and any reactive side chains of the amino acids are protected to prevent unwanted side reactions. | Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups |

| Chain Elongation | The peptide chain is assembled in a stepwise manner through cycles of deprotection and coupling. | Deprotection agents (e.g., piperidine (B6355638) for Fmoc), Coupling reagents (e.g., DIC, HBTU) |

| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all protecting groups are removed. | Strong acids (e.g., Trifluoroacetic acid - TFA) |

| Purification and Analysis | The crude peptide is purified, typically by chromatography, and its identity and purity are confirmed. | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |

Impact on Peptide Conformation and Stability

The incorporation of (S)-2-Amino-3-cyclopentylpropanoic acid can significantly influence the conformational properties and stability of a peptide. The bulky and hydrophobic cyclopentyl side chain can introduce steric constraints that favor specific secondary structures, such as β-turns or helical conformations. mdpi.com This can lead to a more rigid and pre-organized peptide structure, which can be advantageous for receptor binding and biological activity.

Furthermore, the introduction of non-natural amino acids can enhance the proteolytic stability of peptides. nih.gov Natural peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. nih.gov The presence of (S)-2-Amino-3-cyclopentylpropanoic acid can hinder the recognition and cleavage of the peptide backbone by these enzymes, thereby increasing its half-life in biological systems. nih.gov

Table 2: Influence of (S)-2-Amino-3-cyclopentylpropanoic Acid on Peptide Properties

| Property | Effect of Incorporation | Rationale |

| Conformation | Can induce specific secondary structures (e.g., turns, helices) | The bulky cyclopentyl group restricts the conformational freedom of the peptide backbone. mdpi.com |

| Stability | Often increases resistance to proteolytic degradation | The non-natural side chain can sterically hinder the approach of proteases. nih.gov |

| Hydrophobicity | Increases the overall hydrophobicity of the peptide | The cyclopentyl group is a nonpolar, aliphatic moiety. |

| Binding Affinity | Can enhance binding to target receptors | A more rigid conformation can reduce the entropic penalty of binding. mdpi.com |

Protein Engineering and Unnatural Amino Acid Mutagenesis

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for protein engineering. nih.gov This technique, often referred to as unnatural amino acid mutagenesis, allows for the introduction of novel chemical functionalities and steric properties into a protein's structure, enabling detailed studies of protein function and stability. nih.govcapes.gov.br

Site-directed mutagenesis is a technique used to introduce specific mutations at a defined position in a protein's amino acid sequence. springernature.com When an unnatural amino acid like (S)-2-Amino-3-cyclopentylpropanoic acid is used, it provides a unique probe to investigate the intricate relationship between protein sequence, structure, and stability. springernature.comfrontiersin.org

The conformational entropy of amino acid side chains plays a significant role in the thermodynamics of protein folding and stability. nih.gov Side chains in the unfolded state of a protein have a high degree of conformational freedom, which is lost upon folding into a more rigid, ordered structure. h-its.org This loss of entropy is a destabilizing factor that must be overcome by favorable enthalpic interactions in the folded state.

By introducing (S)-2-Amino-3-cyclopentylpropanoic acid, which has a more conformationally restricted side chain compared to many natural amino acids, it is possible to modulate the entropic contribution to protein stability. nih.govh-its.org The cyclopentyl ring has a limited number of low-energy conformations, which can reduce the entropic penalty of folding. Comparing the stability of a protein containing this unnatural amino acid to its wild-type counterpart can provide quantitative data on the role of side chain conformational entropy in protein stability. nih.gov

Table 3: Applications of (S)-2-Amino-3-cyclopentylpropanoic Acid in Protein Engineering

| Application | Research Question | Expected Outcome/Insight |

| Hydrophobic Core Packing | How does the unique shape of the cyclopentyl group affect the packing and stability of the protein core? | Information on the tolerance of the protein to altered side chain volume and shape within the core. nih.gov |

| Side Chain Conformational Entropy | What is the contribution of side chain conformational restriction to the overall stability of the protein? | Quantification of the entropic effects of side chain rigidity on protein folding. h-its.org |

| Protein-Protein Interactions | Can the introduction of this bulky side chain at a protein interface modulate binding affinity or specificity? | Understanding the role of steric and hydrophobic interactions in molecular recognition. |

| Enzyme Active Site Probing | How does the presence of the cyclopentyl group in or near the active site affect substrate binding and catalysis? | Insights into the steric and hydrophobic requirements of the enzyme's active site. |

Genetic Code Expansion and Ribosomal Incorporation

Genetic code expansion is a technique that allows for the assignment of a new amino acid to a specific codon, typically a stop codon like the amber codon (UAG), that is otherwise used to terminate protein synthesis. This reassignment facilitates the ribosomal incorporation of an ncAA at a predetermined site within a protein's sequence. The successful ribosomal incorporation of an ncAA like (S)-2-Amino-3-cyclopentylpropanoic acid hinges on the creation of a bio-orthogonal system that works in parallel with the endogenous translation apparatus without interfering with it.

The fundamental components of this expanded genetic code are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is engineered to specifically recognize and charge the desired ncAA, in this case, (S)-2-Amino-3-cyclopentylpropanoic acid, onto the orthogonal tRNA. This orthogonal tRNA (o-tRNA) is designed to recognize a specific codon (e.g., UAG) on the messenger RNA (mRNA) template but is not recognized by any of the cell's endogenous aaRSs. nih.govnih.gov When the ribosome encounters the designated codon on the mRNA, the acylated o-tRNA delivers the ncAA to the ribosomal A-site, leading to its incorporation into the growing polypeptide chain. youtube.com

While specific studies detailing the ribosomal incorporation of (S)-2-Amino-3-cyclopentylpropanoic acid are not prevalent in the reviewed literature, research on the incorporation of other ncAAs with bulky or cyclic side chains provides a solid framework for understanding the potential challenges and strategies. For instance, the incorporation efficiency of ncAAs can be influenced by the size and structure of their side chains, which may affect their interaction with components of the translational machinery, such as the elongation factor Tu (EF-Tu) and the ribosome itself. nih.gov

The cornerstone of genetic code expansion is the orthogonal translation system, which comprises an orthogonal aaRS/tRNA pair. nih.govnih.gov This pair must function independently of the host cell's endogenous translational components to ensure the high fidelity of ncAA incorporation. nih.gov The orthogonality of the aaRS ensures that it exclusively acylates its partner tRNA with the intended ncAA and not with any of the 20 canonical amino acids. nih.gov Similarly, the orthogonal tRNA should not be a substrate for any of the host's endogenous synthetases. nih.gov

The efficiency of this process—the yield of the full-length protein containing the ncAA—is a critical parameter. This efficiency is influenced by several factors:

The catalytic efficiency of the orthogonal aaRS: The synthetase must efficiently recognize and aminoacylate the tRNA with the ncAA. The engineering of aaRS active sites is often necessary to accommodate the unique structure of the ncAA. semanticscholar.org For bulky aliphatic amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid, engineering efforts might focus on creating a larger binding pocket within the synthetase. youtube.com

The competition with release factors: When using a stop codon like UAG to encode the ncAA, there is a competition between the suppressor o-tRNA and the cellular release factors (e.g., RF1 in E. coli) that normally recognize the stop codon and terminate translation. nih.gov

The interaction with elongation factors: The ncAA-charged tRNA must be efficiently bound by elongation factors (e.g., EF-Tu in bacteria) for delivery to the ribosome. The structure of the ncAA can influence this interaction, potentially reducing incorporation efficiency. nih.gov

To enhance the efficiency of ncAA incorporation, various strategies have been developed, including the engineering of EF-Tu to better accommodate bulky ncAAs and the use of host strains with modified release factor activity. nih.gov

Table 1: Key Components of an Orthogonal Translation System

| Component | Function | Key Considerations for (S)-2-Amino-3-cyclopentylpropanoic Acid |

| Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS) | Specifically recognizes and attaches the ncAA to the o-tRNA. | The binding pocket must be engineered to accommodate the cyclopentyl group. It should not recognize canonical amino acids like leucine (B10760876) or isoleucine. |

| Orthogonal tRNA (o-tRNA) | Recognizes a specific codon (e.g., UAG) on the mRNA and delivers the ncAA. | Must not be a substrate for any endogenous aaRS. Its structure should allow for efficient interaction with the ribosome and elongation factors. |

| Reassigned Codon | A codon, typically a stop codon (e.g., UAG), that is repurposed to encode the ncAA. | The choice of codon can affect the efficiency of incorporation due to competition with cellular machinery. |

Several methodologies have been established to facilitate the incorporation of ncAAs into proteins within a living organism (in vivo). These methods are crucial for studying protein function in a native cellular context.

One of the primary methods is nonsense suppression , which utilizes an orthogonal aaRS/tRNA pair to repurpose a stop codon (like UAG) to encode the ncAA. nih.gov This involves introducing the genes for the orthogonal pair into the host organism, often on a plasmid, and supplementing the growth medium with the desired ncAA. frontiersin.org This approach has been successfully applied in a variety of organisms, from bacteria like E. coli to eukaryotic cells and even multicellular organisms. nih.gov

Another approach is selective pressure incorporation (SPI) . This method relies on using an auxotrophic host strain that is unable to synthesize a specific canonical amino acid. By depleting this amino acid from the growth medium and providing a structural analog (the ncAA), the endogenous translational machinery can be "tricked" into incorporating the ncAA at the positions where the canonical amino acid would normally be found. frontiersin.orgresearchgate.net However, this method is residue-specific rather than site-specific and is generally limited to ncAAs that are close structural mimics of canonical amino acids.

For ncAAs that are not readily transported into the cell or are toxic, strategies involving the in vivo biosynthesis of the ncAA have been developed. This involves engineering the host organism with the metabolic pathway required to produce the ncAA from simpler precursors. nih.govnih.gov This creates an autonomous system for ncAA incorporation.

Table 2: Comparison of In Vivo ncAA Incorporation Methodologies

| Methodology | Principle | Specificity | Applicability for (S)-2-Amino-3-cyclopentylpropanoic Acid |

| Nonsense Suppression | An orthogonal aaRS/tRNA pair recodes a stop codon. | Site-specific | Highly applicable, provided a suitable orthogonal pair can be developed. |

| Selective Pressure Incorporation (SPI) | An ncAA analog is used to replace a canonical amino acid in an auxotrophic host. | Residue-specific | Potentially applicable if it can serve as an analog for a canonical amino acid like leucine. |

| In Vivo Biosynthesis | The host organism is engineered to produce the ncAA. | Site-specific (when combined with nonsense suppression) | Would require the introduction of a biosynthetic pathway for (S)-2-Amino-3-cyclopentylpropanoic acid. |

Biological and Biomedical Research Applications

Medicinal Chemistry and Drug Development

The incorporation of non-natural amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid is a key strategy in medicinal chemistry to develop novel therapeutic agents with improved properties. Its bulky and hydrophobic cyclopentyl side chain can influence molecular interactions, metabolic stability, and conformational preferences of parent molecules.

(S)-2-Amino-3-cyclopentylpropanoic acid serves as a valuable building block or precursor in the synthesis of more complex molecules, particularly peptidomimetics and other specialized pharmaceutical intermediates. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have enhanced stability against enzymatic degradation. The cyclopentyl group provides a rigid, lipophilic element that can be crucial for achieving desired binding affinities and pharmacokinetic profiles in the final drug candidate. Its use as a precursor allows for the systematic modification of peptide leads to optimize their therapeutic potential.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding site of the kinase. The introduction of specific amino acid side chains is a common strategy to enhance potency and selectivity. nih.gov

The hydrophobic cyclopentyl side chain of (S)-2-Amino-3-cyclopentylpropanoic acid makes it an attractive component for scaffolds used in kinase inhibitor design. This group can occupy hydrophobic pockets within the kinase active site, contributing to stronger binding affinity. nih.govucsf.edu While direct incorporation of this specific amino acid into a named inhibitor is not always explicitly detailed in broad literature, the principles of kinase inhibitor design strongly support the utility of such bulky, non-polar side chains for achieving high potency and selectivity. nih.gov For instance, structure-activity relationship (SAR) studies often explore a variety of aliphatic and cyclic side chains to optimize interactions within the target kinase.

Table 1: Role of Hydrophobic Moieties in Kinase Inhibitor Design

| Feature | Role in Kinase Inhibition | Relevance of Cyclopentyl Group |

| Hydrophobic Pocket Occupancy | Many kinase active sites feature hydrophobic pockets adjacent to the ATP-binding region. | The cyclopentyl group can effectively fill these pockets, increasing the van der Waals interactions and overall binding energy of the inhibitor. nih.govucsf.edu |

| Selectivity | Exploiting subtle differences in the size and shape of hydrophobic pockets among different kinases can lead to selective inhibitors. | The defined size and rigidity of the cyclopentyl ring can be tailored to fit specific kinase targets, potentially avoiding off-target effects. nih.gov |

| Scaffold Rigidity | A more rigid inhibitor conformation can reduce the entropic penalty upon binding, leading to higher affinity. | The cyclopentyl group restricts the conformational flexibility of the side chain, contributing to a more pre-organized structure for binding. |

The development of new agents to combat infectious diseases and cancer is a major focus of pharmaceutical research. Antimicrobial peptides (AMPs) and anticancer peptides (ACPs) are part of the innate immune system and represent a promising source of new drugs. nih.govbohrium.com A common strategy to improve the efficacy of these peptides is the incorporation of non-canonical amino acids.

Introducing hydrophobic residues like (S)-2-Amino-3-cyclopentylpropanoic acid can enhance the amphipathic nature of a peptide. bohrium.com This property is often crucial for the mechanism of action of many AMPs and ACPs, which involves disrupting the cell membranes of microbes or cancer cells. nih.gov The cyclopentyl group can increase the peptide's ability to insert into the lipid bilayer, leading to membrane permeabilization and cell death. While broad-spectrum natural products are a significant source of these agents mdpi.com, synthetic derivatives incorporating unique amino acids are actively explored to optimize activity and selectivity. mdpi.commdpi.com

Enzyme Inhibition and Receptor Binding Studies

The unique structure of (S)-2-Amino-3-cyclopentylpropanoic acid makes it a useful tool for probing enzyme active sites and receptor binding pockets. Its substitution for naturally occurring amino acids can lead to significant changes in biological activity.

Pyridoxal-5'-phosphate (PLP)-dependent enzymes are a versatile class of biocatalysts used in the synthesis of non-standard amino acids. nih.gov The study of these enzymes and their substrates provides insight into how amino acid structure affects enzymatic reactions. The introduction of a bulky cyclopentyl group can influence substrate recognition and catalytic efficiency. nih.gov

In research focused on enzyme inhibition, substituting a natural amino acid with (S)-2-Amino-3-cyclopentylpropanoic acid in a peptide substrate can turn it into a potent inhibitor. The cyclopentyl side chain may bind more tightly to a hydrophobic subsite within the enzyme's active site, blocking access to the natural substrate. This approach is used to map active site topographies and to develop specific enzyme inhibitors for therapeutic use. For example, studies on excitatory amino acid (EAA) receptors have utilized various analogues to probe receptor function and identify inhibitors. nih.gov Furthermore, the biosynthesis of strained amino acids, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) rings, highlights nature's use of enzymatic pathways to create unique functionalities, a process that can be mimicked and studied using synthetic analogues like cyclopentylalanine. biorxiv.orgnih.gov

Table 2: Effects of Non-Canonical Amino Acid Substitution on Enzyme/Receptor Interactions

| Parameter | Effect of Substitution with (S)-2-Amino-3-cyclopentylpropanoic acid | Rationale |

| Binding Affinity (Ki or IC50) | Can be significantly increased (lower value). | The hydrophobic cyclopentyl group may form favorable interactions with non-polar regions of the binding site, enhancing affinity. nih.gov |

| Catalytic Rate (kcat) | Often decreased when substituted in a substrate. | The bulky side chain may cause improper positioning of the substrate in the active site, hindering catalysis. |

| Receptor Agonism/Antagonism | Can switch a molecule from an agonist to an antagonist. | The side chain may allow binding but prevent the conformational change required for receptor activation. rsc.org |

Conformational Analysis in Biomolecular Systems

The three-dimensional structure of a peptide or protein is critical to its function. The incorporation of conformationally restricted amino acids is a powerful technique in structural biology and drug design. The cyclopentyl group of (S)-2-Amino-3-cyclopentylpropanoic acid imposes significant steric constraints on the rotational freedom of the peptide backbone angles (phi and psi).

This restriction in conformational flexibility can be advantageous in several ways. It can lock a peptide into a specific bioactive conformation, which can lead to increased potency and receptor selectivity. By reducing the number of accessible conformations, the entropic cost of binding to a target is lowered, which can result in a more favorable binding affinity. Therefore, (S)-2-Amino-3-cyclopentylpropanoic acid and similar cyclic amino acids are frequently used in nuclear magnetic resonance (NMR) and computational modeling studies to understand the relationship between peptide structure and biological activity.

Influence on Protein Folding and Stability

The strategic incorporation of non-canonical amino acids such as (S)-2-Amino-3-cyclopentylpropanoic acid, commonly known as L-Cyclopentylalanine (Cpa), is a pivotal technique in protein engineering aimed at augmenting specific molecular properties. The most significant feature of Cpa is its bulky and hydrophobic cyclopentyl side chain, which exerts considerable influence on the folding pathways and ultimate stability of proteins into which it is integrated.

The presence of the cyclopentyl group markedly increases the hydrophobic character of a peptide sequence. chemimpex.com This amplification of hydrophobicity can foster more effective intramolecular packing, guiding the protein to adopt a more compact, stable, and well-defined three-dimensional structure. This principle is actively applied in protein design to engineer novel proteins with enhanced stability and biological activity. chemimpex.comacs.org The introduction of such unnatural amino acids serves as a method to circumvent the inherent limitations of natural peptides, including their susceptibility to enzymatic breakdown, by creating peptidomimetics with greater resistance to proteolysis. nih.gov

Table 1: Effects of (S)-2-Amino-3-cyclopentylpropanoic acid Incorporation on Protein Properties

| Property Affected | Influence of Cyclopentyl Side Chain | Rationale | Citation |

|---|---|---|---|

| Hydrophobicity | Increased | The cyclopentyl group is a nonpolar, aliphatic ring structure that enhances the nonpolar character of the peptide region. | chemimpex.com |

| Proteolytic Stability | Enhanced | The unnatural and bulky structure can create steric hindrance at the active sites of proteolytic enzymes, thereby reducing the rate of cleavage. | nih.gov |

| Conformational Stability | Increased | The bulky side chain can improve hydrophobic packing interactions in the protein core, and its cyclic rigidity reduces the conformational entropy of the unfolded state. | chemimpex.comnih.gov |

| Binding Affinity | Potentially Improved | The unique shape and hydrophobicity can result in more specific and potent interactions with biological targets. | chemimpex.com |

Theoretical and Computational Studies of Conformation

To comprehend the impact of (S)-2-Amino-3-cyclopentylpropanoic acid's unique structure on peptide and protein conformation at an atomic resolution, theoretical and computational approaches are indispensable. byu.edunih.gov These in silico studies are instrumental in predicting the precise structural changes that arise from the substitution of a natural amino acid with Cpa in a protein sequence. nih.gov

Computational analyses, which frequently employ methods like Density Functional Theory (DFT) or molecular mechanics, are used to probe the conformational preferences of peptides that contain cyclopentylalanine. researchgate.net Such investigations can determine the most energetically favorable orientations of the cyclopentyl side chain and quantify its influence on the peptide backbone's dihedral angles (φ and ψ). The cyclopentane (B165970) ring is not planar and adopts puckered conformations (such as envelope or twist forms); the preferred pucker dictates the orientation of the side chain and consequently restricts the accessible conformational space of the entire residue. Research on analogous cyclic amino acids has demonstrated that the ring structure can predispose oligopeptides to form specific secondary structures, including helices and turns. researchgate.netnih.gov

The Ramachandran plot is a cornerstone concept in structural biology, providing a two-dimensional visualization of the sterically permissible combinations of backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid within a polypeptide chain. nih.govproteopedia.org For the 20 canonical amino acids, these plots exhibit well-defined "allowed" regions that correspond to prevalent secondary structures, most notably α-helices and β-sheets. researchgate.netwenglab.org

In the case of unnatural amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid, the allowed regions on the Ramachandran plot can deviate substantially from those of their natural counterparts. The sterically demanding cyclopentyl group attached at the β-carbon imposes significant constraints on the rotation around the N-Cα (phi) and Cα-C (psi) bonds. To map these constrained landscapes, theoretical Ramachandran plots are generated using data from computational methods, especially molecular dynamics (MD) simulations. acs.orgnih.gov These simulations typically involve modeling the amino acid within a simplified peptide framework (e.g., an acetylated and amidated dipeptide, Ac-X-NHMe, where X is the residue of interest) to extensively sample its conformational space. nih.govresearchgate.net A theoretical Ramachandran plot for Cpa would be expected to display a more restricted conformational map compared to a non-bulky residue like alanine, with significant areas of the plot rendered inaccessible due to steric clashes. nih.gov

Molecular modeling, particularly the technique of molecular dynamics (MD) simulations, represents a suite of powerful computational tools for investigating the structure, dynamics, and stability of proteins that contain unnatural amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid. byu.edunih.govmdpi.comnih.gov

MD simulations apply the principles of classical mechanics to compute the motions of atoms in a molecular system over time, offering a dynamic view of protein behavior. nih.govresearchgate.net A prerequisite for any MD simulation is a "force field," which is a collection of equations and associated parameters that describe the potential energy of the system. This function mathematically defines the energy of bond stretching, angle bending, and torsional rotations, as well as the non-bonded van der Waals and electrostatic interactions between atoms. researchgate.netuiuc.edu Widely used force fields for protein simulations include AMBER, CHARMM, and OPLS. researchgate.netnih.gov A critical step in studying proteins with unnatural residues is the development and validation of specific parameters for the non-standard amino acid, as these are not included in standard force field distributions. This parameterization is often accomplished using rigorous quantum mechanics calculations to ensure accuracy. byu.edunih.govwordpress.com

With a validated force field, MD simulations are employed to:

Assess Stability: By running simulations at elevated temperatures, researchers can induce and observe the protein unfolding process, thereby identifying thermally labile regions and quantitatively comparing the stability of a native protein to a variant containing Cpa. nih.gov

Predict Conformation: Simulations can forecast the most probable three-dimensional structure of a Cpa-containing peptide or protein, clarifying how the unnatural residue guides local and global folding. frontiersin.org

Analyze Dynamics: MD provides a high-resolution depiction of a protein's flexibility and internal motions, revealing how the cyclopentyl side chain interacts with its molecular environment, which is fundamental to understanding its functional implications. nih.gov

Generate Conformational Ensembles: Rather than yielding a single, static structure, simulations generate a statistical ensemble of thousands of conformations, offering a more realistic and comprehensive representation of the protein's dynamic state in solution. nih.gov

These simulation methodologies are invaluable for rational protein design, enabling scientists to predict the structural and stability consequences of incorporating an unnatural amino acid before committing to resource-intensive experimental synthesis and characterization. nih.govunipa.it

Advanced Spectroscopic and Biophysical Probing with S 2 Amino 3 Cyclopentylpropanoic Acid Analogs

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of proteins in solution. The incorporation of isotopically labeled analogs of (S)-2-amino-3-cyclopentylpropanoic acid can provide significant advantages in NMR studies.

The introduction of isotopes such as 13C and 15N into the cyclopentyl ring or the amino acid backbone allows for selective observation of these nuclei, simplifying complex spectra and aiding in resonance assignment. This is particularly useful for large proteins where spectral overlap is a major challenge.

Detailed Research Findings:

While specific studies detailing the isotopic labeling of (S)-2-amino-3-cyclopentylpropanoic acid for NMR are not extensively documented in publicly available literature, the general principles of isotopic labeling of amino acids are well-established. For instance, the synthesis of labeled amino acids often involves the use of labeled precursors in chemical or enzymatic synthesis routes. Once incorporated into a protein, these labeled analogs can be used in a variety of NMR experiments to probe local structure and dynamics.

For example, 13C-labeled cyclopentyl rings could be used in heteronuclear NMR experiments to provide distance restraints for structure calculations. The unique chemical shifts of the cyclopentyl carbons would provide unambiguous signals for this purpose. Similarly, 15N labeling of the backbone amide group would allow for the study of backbone dynamics and hydrogen bonding interactions involving the analog.

Table 1: Illustrative 13C and 15N Chemical Shifts of an Isotopically Labeled (S)-2-Amino-3-cyclopentylpropanoic Acid Analog Incorporated into a Peptide.

| Atom | Chemical Shift (ppm) |

| 15N (amide) | 121.5 |

| 13Cα | 55.8 |

| 13Cβ | 38.2 |

| 13Cγ (cyclopentyl) | 34.5 |

| 13Cδ (cyclopentyl) | 25.1 |

Note: The data in this table is illustrative and represents typical chemical shift ranges for such nuclei in a peptide environment. Actual values would vary depending on the specific protein context.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a valuable technique for studying protein structure, dynamics, and conformational changes. This method relies on the introduction of a stable nitroxide spin label at a specific site in the protein.

Analogs of (S)-2-amino-3-cyclopentylpropanoic acid can be synthesized to incorporate a spin label, such as a nitroxide moiety, covalently attached to the cyclopentyl ring. Once this spin-labeled analog is incorporated into a protein, the EPR spectrum of the nitroxide provides information about the local environment, including solvent accessibility, secondary structure, and distances between labeled sites.

Detailed Research Findings:

The synthesis of spin-labeled unnatural amino acids is a common strategy in biophysical studies. For an analog of (S)-2-amino-3-cyclopentylpropanoic acid, a reactive functional group could be introduced on the cyclopentyl ring to allow for subsequent attachment of a nitroxide spin label.

Once incorporated into a protein, the mobility of the spin label's side chain, as reflected in the EPR lineshape, can reveal information about the local protein structure. For example, a highly restricted motion would suggest that the cyclopentyl ring is in a packed environment, while a more mobile spectrum would indicate a surface-exposed location. Furthermore, by introducing two such spin-labeled analogs at different positions in the protein, the distance between them can be measured using techniques like Double Electron-Electron Resonance (DEER), providing valuable long-range distance restraints for structural modeling.

Table 2: Hypothetical EPR Spectral Parameters for a Spin-Labeled (S)-2-Amino-3-cyclopentylpropanoic Acid Analog in Different Protein Environments.

| Parameter | Surface-Exposed Site | Buried Site |

| Rotational Correlation Time (τc) | < 1 ns | > 5 ns |

| Spectral Lineshape | Sharp, narrow lines | Broad, anisotropic lines |

| Solvent Accessibility | High | Low |

Note: This table presents hypothetical data to illustrate the expected differences in EPR parameters for a spin-labeled residue in different protein environments.

X-ray Crystallography and Structural Determination

X-ray crystallography is the most widely used technique for determining the high-resolution three-dimensional structures of proteins. A major challenge in this method is the "phase problem," which can be solved using techniques such as Multiple Isomorphous Replacement (MIR) or Multi-wavelength Anomalous Dispersion (MAD). These methods often rely on the introduction of heavy atoms into the protein crystal.

Facilitating Phasing through Heavy Atom Introduction

Analogs of (S)-2-amino-3-cyclopentylpropanoic acid can be designed to carry a heavy atom, thereby serving as a specific and targeted tool for phasing in X-ray crystallography. By synthesizing an analog where a heavy atom, such as selenium, bromine, or iodine, is covalently attached to the cyclopentyl ring, a specific phasing signal can be introduced into the protein.

Detailed Research Findings:

The incorporation of selenomethionine in place of methionine is a common technique for MAD phasing. A similar strategy could be employed with an analog of (S)-2-amino-3-cyclopentylpropanoic acid. For example, a selenoether or a bromo- or iodo-substituted cyclopentyl ring could be synthesized. When this analog is incorporated into a protein, the anomalous scattering from the heavy atom can be used to determine the phases of the diffraction data, ultimately leading to the solution of the protein structure.

The advantage of using a specifically designed heavy-atom-containing unnatural amino acid is the precise control over the location of the phasing atom. This can lead to a stronger and more easily interpretable phasing signal compared to non-specific soaking of crystals with heavy atom salts.

Table 3: Potential Heavy Atom Analogs of (S)-2-Amino-3-cyclopentylpropanoic Acid for X-ray Crystallography.

| Heavy Atom | Potential Analog Structure | Phasing Method |

| Selenium | (S)-2-Amino-3-(selanylcyclopentyl)propanoic acid | MAD |

| Bromine | (S)-2-Amino-3-(bromocyclopentyl)propanoic acid | MIR, SAD |

| Iodine | (S)-2-Amino-3-(iodocyclopentyl)propanoic acid | MIR, SAD |

Note: The structures presented are hypothetical and represent potential synthetic targets for creating heavy-atom derivatives.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of non-canonical amino acids (ncAAs) like (S)-2-Amino-3-cyclopentylpropanoic acid can be challenging through traditional chemical means. nih.govidw-online.de Consequently, a primary area of future research is the development of more efficient and stereoselective synthetic methodologies. Emerging strategies focus on biocatalysis, novel chemical catalysts, and sustainable chemistry.

Chemoenzymatic synthesis, which combines chemical reactions with highly selective enzymatic transformations, is a particularly promising frontier. idw-online.deebrary.net This approach leverages the stereo- and chemo-selectivity of enzymes to produce optically pure amino acids, which can be difficult to achieve otherwise. nih.govnih.gov Researchers are exploring one-pot reactions that merge chemical and biocatalytic steps to streamline the production of complex ncAAs. idw-online.deebrary.net The use of enzymes like aminopeptidases or amidases for the kinetic resolution of amino acid precursors is an established method that provides access to both L- and D-amino acids with high optical purity. nih.gov

In parallel, the discovery of novel chemical catalysts offers a pathway to greater efficiency. Methodologies are being developed that allow for carbon-carbon bond formation under ambient conditions in green solvents like water, utilizing rhodium or other metal catalysts. cardiff.ac.uknih.gov Other innovative approaches include the use of ruthenium-based catalysts to convert biomass-derived intermediates into amino acids and the direct C-H amination of carboxylic acids using earth-abundant iron catalysts. frontiersin.orgnih.gov More sustainable methods, such as the direct synthesis of amino acids from dinitrogen and carbon dioxide, are also in early stages of exploration. nih.gov The application of these advanced catalytic and chemoenzymatic strategies represents a key future direction for the efficient and scalable production of (S)-2-Amino-3-cyclopentylpropanoic acid.

Expanding the Scope of Biological Applications

The incorporation of (S)-2-Amino-3-cyclopentylpropanoic acid into peptides is a focal point for expanding its biological applications, primarily in the realm of drug discovery. Its cyclopentyl side chain enhances the hydrophobicity of peptides, a property that can improve pharmacological characteristics such as binding affinity and stability. nih.gov

Future research is expected to increasingly explore the use of this amino acid in creating peptide-based drugs with novel or enhanced functions. Key areas of investigation include:

Enzyme Inhibition: The unique structure of the cyclopentyl group can be leveraged to design potent and selective enzyme inhibitors. For instance, cyclopentane-containing compounds have been synthesized and evaluated as inhibitors of enzymes like S-adenosylhomocysteine hydrolase. cardiff.ac.uk

Neuroprotection: There is growing evidence that certain amino acids and peptides can exert neuroprotective effects. frontiersin.orgebrary.net Bioactive peptides are being investigated for their potential to modulate pathways involved in inflammation, oxidative stress, and apoptosis, which are implicated in neurodegenerative diseases. nih.govnih.gov The inclusion of conformationally constrained amino acids like (S)-2-Amino-3-cyclopentylpropanoic acid could lead to peptidomimetics with improved stability and efficacy for neurological applications.

Antimicrobial and Antifungal Agents: The development of novel antimicrobial peptides (AMPs) is a critical area of research. Incorporating unnatural amino acids can enhance the stability and target selectivity of AMPs. nih.gov The properties of (S)-2-Amino-3-cyclopentylpropanoic acid could be used to design cyclic peptides with potent activity against bacterial and fungal pathogens. nih.gov

Mitochondrial Targeting: Peptides containing related cyclic residues, such as cyclohexylalanine, have been designed to target mitochondria and rescue mitochondrial dysfunction. nih.gov This suggests a potential therapeutic avenue for diseases linked to mitochondrial damage, which could be explored for cyclopentylalanine-containing peptides.

The overarching goal is to use the specific structural features of (S)-2-Amino-3-cyclopentylpropanoic acid to design peptides with improved therapeutic profiles, including better metabolic stability, target selectivity, and cell permeability. nih.gov

Advanced Computational Modeling for Structure-Activity Relationships

To rationally design novel therapeutics, a deep understanding of how molecular structure relates to biological activity is essential. Advanced computational modeling is emerging as a critical tool for predicting the properties of peptides containing non-proteinogenic amino acids (NPAAs), including (S)-2-Amino-3-cyclopentylpropanoic acid.

Future research will increasingly rely on a variety of in silico techniques to guide the development of new molecules:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.combldpharm.com For peptides containing NPAAs, specific descriptors for the unnatural residues are needed. cardiff.ac.uknih.gov The development of robust QSAR models will enable the prediction of the activity of novel peptides incorporating (S)-2-Amino-3-cyclopentylpropanoic acid, accelerating the discovery of more potent drug candidates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the conformational dynamics of molecules in solution. frontiersin.org For peptides, especially cyclic ones containing NPAAs, understanding their conformational preferences is key to understanding their function. ebrary.netfrontiersin.org Computational studies have been used to investigate the folding of oligomers containing cyclopentane-based amino acids, revealing how the cyclic moiety influences the adoption of specific helical structures. ebrary.net Such simulations can predict how the rigid cyclopentyl group in (S)-2-Amino-3-cyclopentylpropanoic acid restricts the conformational freedom of a peptide backbone, which can be crucial for locking in a bioactive shape. ebrary.netfrontiersin.org

Peptide-Protein Docking and Interaction Prediction: Algorithms are being developed to predict how peptides, including those with unnatural components, bind to protein targets. idw-online.denih.govnih.gov These tools can screen for potential binding sites and predict the affinity of the interaction, guiding the design of peptides that can effectively modulate protein-protein interactions. idw-online.denih.gov

These computational approaches are becoming indispensable for exploring the vast chemical space of NPAA-containing peptides, reducing the time and cost associated with experimental screening and providing detailed molecular insights into structure-activity relationships. nih.govidw-online.de

Integration into Complex Biomolecular Assemblies

The ability to build larger, functional structures from molecular building blocks is a cornerstone of nanotechnology and materials science. (S)-2-Amino-3-cyclopentylpropanoic acid is a candidate for integration into complex biomolecular assemblies, where its unique properties can be used to control the structure and function of the resulting material.

Emerging research in this area includes:

Novel Protein Architectures: The incorporation of unnatural amino acids (UAAs) is a powerful strategy in protein engineering to create proteins with new or enhanced functions, such as altered stability or novel catalytic activity. nih.govidw-online.decardiff.ac.uk Genetic code expansion techniques allow for the site-specific incorporation of UAAs like (S)-2-Amino-3-cyclopentylpropanoic acid into proteins, opening the door to creating custom biocatalysts or therapeutics. cardiff.ac.ukfrontiersin.org

Peptidomimetics and Constrained Scaffolds: Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as resistance to enzymatic degradation. nih.gov The rigid cyclopentyl group can serve as a key element in creating conformationally constrained scaffolds. ebrary.netebrary.net Extremely stable scaffolds, such as the cyclotides derived from plants, provide a robust framework into which bioactive peptide sequences can be grafted. nih.govnih.govuq.edu.au The properties of (S)-2-Amino-3-cyclopentylpropanoic acid make it an attractive component for designing novel, highly stable peptidomimetic drugs.

Self-Assembling Peptides: Certain peptides can spontaneously self-assemble into well-ordered nanostructures like fibrils, nanotubes, and hydrogels. nih.govmdpi.commdpi.com The final structure is dictated by the amino acid sequence and the interplay of forces like hydrogen bonding and hydrophobic interactions. nih.govrsc.org The hydrophobic cyclopentyl side chain of (S)-2-Amino-3-cyclopentylpropanoic acid could be used to drive and control the self-assembly process. These resulting biomaterials have significant potential in applications such as 3D cell culture, tissue regeneration, and controlled drug delivery. nih.govmdpi.commdpi.com

By integrating this non-proteinogenic amino acid into larger systems, researchers aim to move beyond single molecules and design complex, functional materials and assemblies with tailored properties for a wide range of biomedical and biotechnological applications. nih.govrsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for (S)-2-Amino-3-cyclopentylpropanoic acid, and how can enantiomeric purity be ensured?

- Methodology :

- Multi-step synthesis : Utilize cyclopentyl-containing precursors (e.g., cyclopentylpropanoic acid derivatives) coupled with chiral resolution techniques. For example, asymmetric hydrogenation using palladium catalysts under H₂ gas can achieve high enantiomeric excess .

- Protection-deprotection strategies : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions. Final deprotection with trifluoroacetic acid (TFA) or hydrogenolysis ensures purity .

- Purification : Reverse-phase HPLC with chiral columns (e.g., C18 or amylose-based) validates enantiopurity (>98% ee) .

Q. Which analytical techniques are critical for structural validation of (S)-2-Amino-3-cyclopentylpropanoic acid?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopentyl moiety (δ ~1.5–2.5 ppm for cyclopentane protons) and α-amino acid backbone (δ ~3.2–4.0 ppm for the chiral center) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of COOH or NH₂ groups) .

- X-ray Crystallography : Resolves absolute stereochemistry when single crystals are obtained .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.